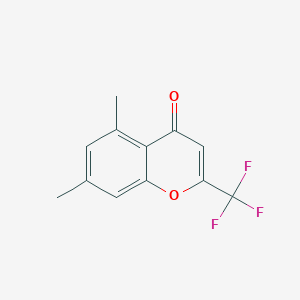
5,7-dimethyl-2-(trifluoromethyl)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-dimethyl-2-(trifluoromethyl)-4H-chromen-4-one, also known as DMC, is a synthetic compound with potential applications in scientific research. It belongs to the class of flavones, which are natural compounds found in various plants and have been shown to possess anti-inflammatory, antioxidant, and anticancer properties. DMC has been synthesized in the laboratory and has been investigated for its potential biological activities.
作用機序
The mechanism of action of 5,7-dimethyl-2-(trifluoromethyl)-4H-chromen-4-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in cancer cell growth, inflammation, and oxidative stress. This compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell survival and growth, and the NF-κB pathway, which is involved in inflammation and cancer cell growth. This compound has also been shown to inhibit the activity of various enzymes involved in oxidative stress, such as superoxide dismutase and catalase.
Biochemical and Physiological Effects
This compound has been shown to possess various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the scavenging of free radicals. Studies have also shown that this compound can induce apoptosis, or programmed cell death, in cancer cells, which is a natural process that eliminates damaged or abnormal cells. Additionally, this compound has been shown to reduce the expression of various genes involved in cancer cell growth and inflammation.
実験室実験の利点と制限
One advantage of using 5,7-dimethyl-2-(trifluoromethyl)-4H-chromen-4-one in lab experiments is its synthetic nature, which allows for consistent and reproducible results. Additionally, this compound is relatively stable and can be stored for extended periods of time. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments or require additional safety precautions.
将来の方向性
There are several future directions for research on 5,7-dimethyl-2-(trifluoromethyl)-4H-chromen-4-one, including investigating its potential as a therapeutic agent for cancer and other diseases, exploring its mechanisms of action in more detail, and developing new synthetic methods for its production. Additionally, this compound could be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
合成法
5,7-dimethyl-2-(trifluoromethyl)-4H-chromen-4-one can be synthesized using various methods, including the Claisen-Schmidt condensation, the Knoevenagel condensation, and the Wittig reaction. The Claisen-Schmidt condensation involves the reaction of an aldehyde and a ketone in the presence of a base catalyst to form an α,β-unsaturated ketone. The Knoevenagel condensation is a similar reaction that involves the reaction of an aldehyde or a ketone with a carbon nucleophile, such as malononitrile or ethyl cyanoacetate. The Wittig reaction involves the reaction of an aldehyde or a ketone with a phosphonium ylide to form an alkene.
科学的研究の応用
5,7-dimethyl-2-(trifluoromethyl)-4H-chromen-4-one has been investigated for its potential biological activities, including its anticancer, anti-inflammatory, and antioxidant properties. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, prostate cancer, and lung cancer cells. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, this compound has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
特性
IUPAC Name |
5,7-dimethyl-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3O2/c1-6-3-7(2)11-8(16)5-10(12(13,14)15)17-9(11)4-6/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVNYDCBJLNXSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC2=O)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347106 |
Source


|
| Record name | 5,7-dimethyl-2-(trifluoromethyl)chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321-42-6 |
Source


|
| Record name | 5,7-dimethyl-2-(trifluoromethyl)chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]acetamide](/img/structure/B5264488.png)
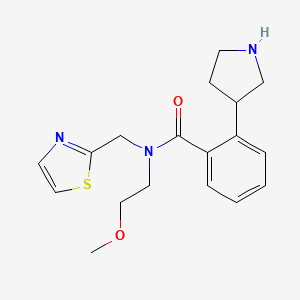
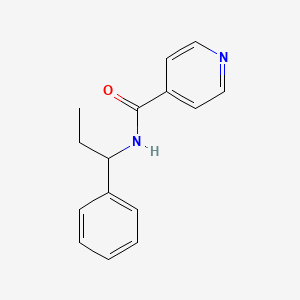
![2-(4-fluorophenyl)-3-[2-(2-propyn-1-yloxy)-1-naphthyl]acrylonitrile](/img/structure/B5264509.png)
![N-(3-methylphenyl)-4-[6-(1-piperidinyl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5264516.png)
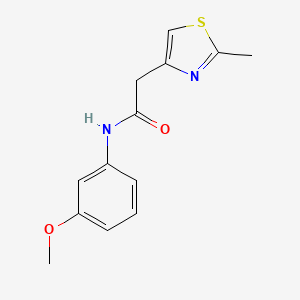
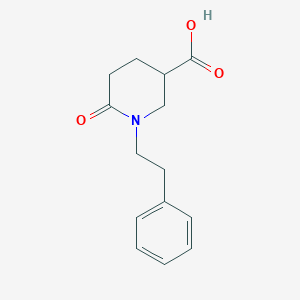
![3-chloro-N-{4-[5-(2-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B5264529.png)
![3-[2-(4-fluorophenyl)ethyl]-1'-(3-pyridinylmethyl)-1,4'-bipiperidine](/img/structure/B5264542.png)
![N~1~-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-D-leucinamide](/img/structure/B5264552.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B5264557.png)
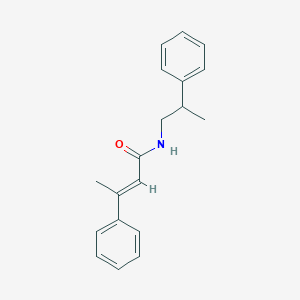

![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-2-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5264586.png)
